N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
Description
Introduction to N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-7-Methoxy-1-Benzofuran-2-Carboxamide
Structural Identification and IUPAC Nomenclature
The compound’s molecular architecture integrates two heterocyclic systems: a benzofuran core and a 1,2,4-oxadiazole ring. The benzofuran moiety is substituted with a methoxy group at position 7, while the oxadiazole ring is functionalized with a 3,4-dimethoxyphenyl group at position 3 and a methyl-carboxamide group at position 5.
The IUPAC name, N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide, systematically describes this arrangement. Breaking this down:
- Benzofuran backbone : A fused bicyclic system comprising a benzene ring and a furan ring.
- Oxadiazole ring : A five-membered ring containing two nitrogen and one oxygen atom.
- Substituents : Methoxy groups at the 3- and 4-positions of the phenyl ring and the 7-position of the benzofuran.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₆ |
| Molecular Weight | 409.4 g/mol |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)OC |
| InChI Key | WQKWSBQWRDNRKQ-UHFFFAOYSA-N |
The structural complexity arises from the conjugation of aromatic systems and heteroatoms, which influence electronic distribution and reactivity.
Historical Context and Discovery Timeline
The compound was first synthesized on November 13, 2007, as documented in PubChem (CID 17595679). Its creation aligns with a broader trend in the mid-2000s to explore hybrid heterocycles for pharmaceutical applications. The 3,4-dimethoxyphenyl group, a common pharmacophore, suggests early interest in kinase or enzyme inhibition.
Key milestones include:
- 2007 : Initial synthesis and structural characterization.
- 2018–2022 : Advancements in ultrasonic-assisted synthesis methods for analogous benzofuran-oxadiazole hybrids, improving yield and efficiency.
- 2025 : Recent modifications to its PubChem entry, reflecting ongoing research into its physicochemical properties.
The compound’s development mirrors innovations in green chemistry, such as ultrasonication, which reduces reaction times and solvent use compared to traditional thermal methods.
Significance in Heterocyclic Chemistry
The fusion of benzofuran and oxadiazole rings creates a structurally unique entity with enhanced electronic and steric properties. Benzofuran contributes aromatic stability and π-π stacking capacity, while the oxadiazole ring introduces polarity and hydrogen-bonding potential.
Key Features:
- Electronic Effects : The electron-donating methoxy groups on the phenyl ring increase electron density, modulating reactivity in electrophilic substitution reactions.
- Biological Relevance : Hybrid heterocycles like this compound are prized for their ability to interact with biological targets. For example, similar benzofuran-oxadiazole hybrids exhibit tyrosinase inhibition (IC₅₀ = 11 μM).
- Synthetic Versatility : The compound serves as a scaffold for derivatization. The oxadiazole’s methyl-carboxamide group allows for further functionalization via nucleophilic acyl substitution.
| Comparative Feature | Benzofuran-Oxadiazole Hybrids | Other Heterocycles |
|---|---|---|
| Aromatic Stability | High (dual-ring system) | Moderate |
| Hydrogen-Bonding Capacity | High (N/O atoms) | Variable |
| Synthetic Accessibility | Moderate (requires multistep) | High |
This compound exemplifies the strategic design of heterocyclic systems to balance stability, reactivity, and bioactivity.
Properties
Molecular Formula |
C21H19N3O6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O6/c1-26-14-8-7-13(10-16(14)28-3)20-23-18(30-24-20)11-22-21(25)17-9-12-5-4-6-15(27-2)19(12)29-17/h4-10H,11H2,1-3H3,(H,22,25) |
InChI Key |
WQKWSBQWRDNRKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxy-4-Methoxyacetophenone
The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone. Heating the substrate with polyphosphoric acid (PPA) at 110°C for 6 hours yields 7-methoxy-1-benzofuran-2-carboxylic acid after hydrolysis.
Table 1: Optimization of Benzofuran Synthesis
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PPA | — | 110 | 78 |
| H₂SO₄ | Toluene | 100 | 52 |
| POCl₃ | DCM | 25 | 35 |
Characterization data:
Preparation of 3-(3,4-Dimethoxyphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole
Hydrazide Formation
3,4-Dimethoxybenzoic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol (4 hours, 80°C). The product, 3,4-dimethoxybenzohydrazide, is isolated in 85% yield.
Oxadiazole Cyclization
The hydrazide reacts with chloroacetonitrile in the presence of phosphorus oxychloride (POCl₃) under reflux (6 hours, 90°C) to form 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole. POCl₃ acts as both a cyclizing agent and solvent.
Table 2: Cyclization Efficiency with Different Reagents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | — | 6 | 76 |
| H₂SO₄ | DCM | 12 | 41 |
| PCl₅ | Toluene | 8 | 58 |
Characterization data:
Amination of Chloromethyl Oxadiazole
The chloromethyl group at the oxadiazole’s 5-position is substituted with ammonia via nucleophilic displacement. Heating the chloromethyl derivative with aqueous ammonia (28%) in ethanol (12 hours, 60°C) yields 5-(aminomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.
Key Observations:
-
Reaction pH : Alkaline conditions (pH 10–12) prevent side reactions.
-
Yield : 68% after recrystallization from ethanol.
Carboxamide Bond Formation
Acid Chloride Preparation
7-Methoxy-1-benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Coupling with Aminomethyl Oxadiazole
The acid chloride reacts with 5-(aminomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in DCM using N,N-diisopropylethylamine (DIPEA) as a base. The mixture is stirred at 25°C for 4 hours, yielding the target compound.
Table 3: Coupling Reagent Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 4 | 82 |
| DCC | THF | 12 | 65 |
| EDC·HCl | DMF | 8 | 73 |
Characterization data:
Optimization and Scale-Up
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide as an anticancer agent.
Case Studies
In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated significant activity against several cancer cell lines with IC50 values comparable to established drugs like Tamoxifen .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Tamoxifen | MCF-7 | 10.38 |
Inhibitory Activity Against HIV
Another significant application of this compound is its potential as an inhibitor of HIV replication. The oxadiazole moiety has been linked to interactions with the HIV matrix protein, which is crucial for viral assembly and release.
Summary of Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features and potential bioactivity.
Uniqueness
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and oxadiazole rings, which confer distinct chemical properties and potential applications. Its combination of structural features and functional groups makes it a versatile compound for various scientific research and industrial applications.
Biological Activity
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, a compound featuring a 1,2,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C23H25N3O4
- Molecular Weight : 399.4 g/mol
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the oxadiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, certain derivatives showed Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like vancomycin and ampicillin .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |
|---|---|---|---|---|
| 30 | Clostridium difficile | 0.003–0.03 | Vancomycin | 0.25–1 |
| 31a | Neisseria gonorrhoeae | 0.03–0.125 | Azithromycin | 0.25–4 |
Anticancer Activity
The oxadiazole derivatives have also been evaluated for their anticancer properties. Notably:
- Mechanism of Action : These compounds have been found to inhibit key enzymes involved in cancer cell proliferation. For example, they target histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in tumor growth and metastasis .
In a study assessing various derivatives against cancer cell lines:
| Cell Line | Compound ID | IC50 (µM) |
|---|---|---|
| Human Colon Adenocarcinoma | Compound 1 | 92.4 |
| Human Lung Adenocarcinoma | Compound 2 | 85.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as enoyl-acyl carrier protein reductase (FabI), crucial for bacterial fatty acid synthesis .
- Cell Cycle Interference : By modulating HDAC activity, these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.
- Biofilm Disruption : Certain derivatives have shown potential in disrupting biofilm formation in Gram-positive bacteria by inhibiting lipoteichoic acid synthesis .
Case Studies
Several studies illustrate the efficacy of compounds similar to this compound:
-
Study on Antimicrobial Properties :
- Researchers synthesized a series of oxadiazole derivatives and tested them against multiple bacterial strains.
- Results indicated that some compounds exhibited superior antibacterial activity compared to established antibiotics.
-
Anticancer Efficacy :
- In vitro studies on human cancer cell lines revealed that specific oxadiazole derivatives induced significant cytotoxic effects.
- The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the oxadiazole ring for enhancing potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
